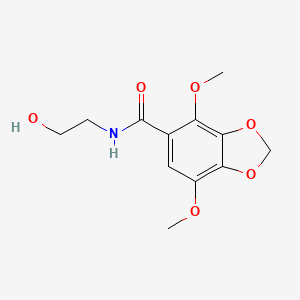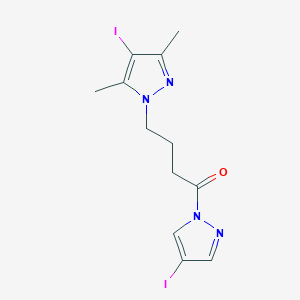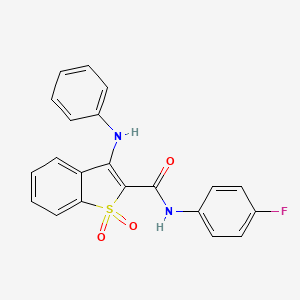![molecular formula C13H13ClN2O4 B11484179 1-[2-(3-chloro-4-hydroxy-5-methoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone](/img/structure/B11484179.png)
1-[2-(3-chloro-4-hydroxy-5-methoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-1-HYDROXY-4-METHYL-1H-IMIDAZOL-5-YL]ETHAN-1-ONE is a complex organic compound with significant applications in various fields of scientific research This compound is known for its unique chemical structure, which includes a chlorinated phenyl group, a hydroxyl group, and an imidazole ring
准备方法
The synthesis of 1-[2-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-1-HYDROXY-4-METHYL-1H-IMIDAZOL-5-YL]ETHAN-1-ONE involves several steps, including the formation of the imidazole ring and the introduction of the chlorinated phenyl group. The synthetic route typically starts with the preparation of the imidazole ring through a cyclization reaction involving appropriate precursors. The chlorinated phenyl group is then introduced through a substitution reaction, followed by the addition of the hydroxyl and methoxy groups under controlled conditions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.
化学反应分析
1-[2-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-1-HYDROXY-4-METHYL-1H-IMIDAZOL-5-YL]ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Condensation: The imidazole ring can participate in condensation reactions to form larger heterocyclic compounds.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-[2-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-1-HYDROXY-4-METHYL-1H-IMIDAZOL-5-YL]ETHAN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, such as enzyme inhibition and receptor modulation.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-[2-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-1-HYDROXY-4-METHYL-1H-IMIDAZOL-5-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes, such as nicotinamide adenine dinucleotide phosphate (NADPH) oxidase, by binding to the active site and preventing substrate access. This inhibition reduces the production of reactive oxygen species, which can have therapeutic effects in conditions like inflammation and oxidative stress. The compound may also modulate receptor activity, leading to changes in cellular signaling pathways and physiological responses.
相似化合物的比较
1-[2-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-1-HYDROXY-4-METHYL-1H-IMIDAZOL-5-YL]ETHAN-1-ONE can be compared with similar compounds, such as:
Acetovanillone: Known for its antioxidant properties and use as a precursor in organic synthesis.
4-Hydroxy-3-methoxyacetophenone: Used in the synthesis of pharmaceuticals and as an inhibitor of NADPH oxidase.
2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethan-1-one: Studied for its potential biological activities and use in organic synthesis.
属性
分子式 |
C13H13ClN2O4 |
|---|---|
分子量 |
296.70 g/mol |
IUPAC 名称 |
1-[2-(3-chloro-4-hydroxy-5-methoxyphenyl)-3-hydroxy-5-methylimidazol-4-yl]ethanone |
InChI |
InChI=1S/C13H13ClN2O4/c1-6-11(7(2)17)16(19)13(15-6)8-4-9(14)12(18)10(5-8)20-3/h4-5,18-19H,1-3H3 |
InChI 键 |
MUILTKWFKVPSIF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N(C(=N1)C2=CC(=C(C(=C2)Cl)O)OC)O)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-(2-hydroxyphenyl)-1,3,6-trimethyl-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11484096.png)

![N-[2-(4-{[2-(2,6-Dimethylpiperidine-1-carbonyl)phenyl]sulfamoyl}phenyl)ethyl]acetamide](/img/structure/B11484106.png)
![1-(1,3-Benzodioxol-5-yl)-3-{[4-(piperidin-1-ylcarbonyl)phenyl]amino}propan-1-one](/img/structure/B11484109.png)
![3,3,3-trifluoro-N-{1,1,1,3,3,3-hexafluoro-2-[(3-nitrophenyl)amino]propan-2-yl}-2-(trifluoromethyl)propanamide](/img/structure/B11484116.png)

![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11484133.png)


![6-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B11484146.png)
![N-{1,1,1,3,3,3-hexafluoro-2-[(4-fluorophenyl)amino]propan-2-yl}pentanamide](/img/structure/B11484150.png)
![(2Z)-2-[2-(4-ethoxyphenyl)hydrazinylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11484157.png)
![N-[2-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)ethyl]pyridine-3-carboxamide](/img/structure/B11484160.png)
![N-(2-{4,4-dimethyl-2-[(2-methylpropyl)amino]-6-oxocyclohex-1-en-1-yl}-1,1,1,3,3,3-hexafluoropropan-2-yl)cyclohexanecarboxamide](/img/structure/B11484169.png)
